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Compound of Interest

Compound Name: 4-Methoxybenzo[d]isoxazole

Cat. No.: B15058450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While specific cross-reactivity data for 4-Methoxybenzo[d]isoxazole is not readily available in

the public domain, an analysis of structurally related benzo[d]isoxazole derivatives provides

valuable insights into the potential off-target profile of this chemical scaffold. This guide offers a

comparative overview of the selectivity of various benzo[d]isoxazole analogs against a range of

biological targets, supported by experimental data and detailed methodologies.

Comparative Selectivity Data of Benzo[d]isoxazole
Derivatives
The following table summarizes the observed cross-reactivity of different benzo[d]isoxazole-

containing compounds from published studies. It is important to note that the substitution

patterns on the benzo[d]isoxazole core significantly influence selectivity.
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Compound
Class

Primary Target Off-Target(s)
Quantitative
Data (IC50/Ki)

Reference

N-

phenylbenzo[d]is

oxazole-3-

carboxamides

HIF-1α

Transcriptional

Inhibitors

Monoamine

Oxidase A (MAO-

A)

Lead compound

IC50 = 24 nM

(HIF-1α)

[1]

Benzo[d]isoxazol

e-based

Anticonvulsants

Voltage-gated

sodium channel

NaV1.1

NaV1.2, NaV1.3,

NaV1.6

ED50 = 20.5

mg/kg (in vivo,

MES test)

[2]

Benzo[d]isoxazol

e-based

Antipsychotics

Dopamine D2

and Serotonin 5-

HT2A receptors

-

D2 Ki = 1-10 nM;

5-HT2A Ki = 1-20

nM (for various

analogs)

[3]

Benzo[d]isoxazol

e BET Inhibitors

Bromodomains

(BRD4)

Other

Bromodomains

(e.g., CREBBP,

EP300)

BRD4(1) IC50 =

2-100 nM;

CREBBP IC50 >

10,000 nM

[4]

Experimental Protocols
Detailed methodologies are crucial for interpreting cross-reactivity data. Below are

representative protocols for key assays used to assess the selectivity of benzo[d]isoxazole

derivatives.

Kinase Inhibitor Profiling: Radiometric Kinase Assay
This protocol is a standard method for assessing the inhibitory activity of a compound against a

panel of protein kinases.

Objective: To determine the IC50 values of a test compound against a panel of kinases.

Materials:

Test compound (e.g., a benzo[d]isoxazole derivative) dissolved in DMSO.
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Kinase enzymes of interest.

Substrate for each kinase (e.g., a generic substrate like myelin basic protein or a specific

peptide).

[γ-³²P]ATP or [γ-³³P]ATP.

Assay buffer (typically contains Tris-HCl, MgCl₂, DTT).

96-well filter plates.

Scintillation counter.

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a 96-well plate, add the kinase, its specific substrate, and the assay buffer.

Add the test compound at various concentrations to the wells. Include a positive control (a

known inhibitor) and a negative control (DMSO vehicle).

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60

minutes).

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

Measure the radioactivity of the captured substrate using a scintillation counter.

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value using non-linear regression analysis.
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GPCR Off-Target Screening: Radioligand Binding Assay
This method is used to determine the affinity of a compound for a specific G-protein coupled

receptor (GPCR).

Objective: To determine the binding affinity (Ki) of a test compound for a panel of GPCRs.

Materials:

Test compound dissolved in DMSO.

Cell membranes expressing the GPCR of interest.

A specific radioligand for each GPCR (e.g., [³H]-spiperone for dopamine D2 receptors).

Assay buffer (e.g., Tris-HCl with appropriate ions).

96-well plates.

Filter harvester and glass fiber filters.

Scintillation counter.

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd,

and the assay buffer.

Add the test compound at various concentrations. Include wells for total binding (no

competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

Incubate the plate for a specific time to allow binding to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates the bound from the free radioligand.

Wash the filters with ice-cold assay buffer.
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Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding at each concentration of the test compound.

Determine the IC50 value of the test compound and then calculate the Ki using the Cheng-

Prusoff equation.

Visualizing Cross-Reactivity Assessment and
Potential Pathways
The following diagrams illustrate the workflow for assessing compound selectivity and a

simplified signaling pathway that could be affected by off-target activities of benzo[d]isoxazole

derivatives.
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Compound Selectivity Profiling Workflow

Benzo[d]isoxazole Derivative

Primary Target Assay
(e.g., HIF-1α Reporter Assay)

Active Compound (Hit)

Secondary Screening Panels

Kinase Panel
(>100 kinases)

GPCR Panel
(>50 receptors)

Ion Channel Panel
(>20 channels)

Data Analysis & IC50 Determination

Selectivity Profile
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Potential Off-Target Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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